(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that features a quinoline core substituted with a phenylsulfonyl group and a thiomorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Thiomorpholino Group: The thiomorpholino group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting its function. The thiomorpholino group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Phenylsulfonyl Derivatives: Compounds such as sulfonamides, which contain a phenylsulfonyl group.
Thiomorpholine Derivatives: Compounds like thiomorpholine itself, which contains the thiomorpholino group.
Uniqueness
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the quinoline core, phenylsulfonyl group, and thiomorpholino group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(22-10-12-26-13-11-22)17-14-21-18-9-5-4-8-16(18)19(17)27(24,25)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPFHMBCHJAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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